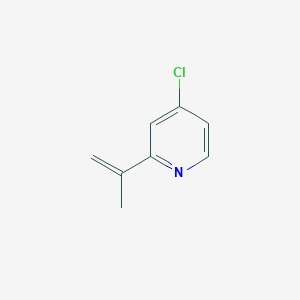

4-Chloro-2-isopropenylpyridine

Description

Pyridine derivatives like this are commonly utilized in pharmaceutical synthesis, agrochemicals, and materials science due to their versatile reactivity and ability to act as intermediates in heterocyclic chemistry .

Properties

Molecular Formula |

C8H8ClN |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

4-chloro-2-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C8H8ClN/c1-6(2)8-5-7(9)3-4-10-8/h3-5H,1H2,2H3 |

InChI Key |

APDSUTFUFVONGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-2-isopropenylpyridine with structurally related chloro-substituted pyridine and pyrimidine derivatives, focusing on substituent effects, applications, and key properties inferred from the evidence:

Key Observations:

Substituent Effects: Chloro (Cl): Enhances electrophilicity at the 4-position, making the compound reactive toward nucleophilic aromatic substitution (e.g., in drug intermediates) . Isopropenyl vs. Trifluoromethyl (–CF₃) increases electron withdrawal, boosting reactivity .

Reactivity and Applications :

- Pharmaceuticals : Compounds like 4-Chloro-2-(trifluoromethyl)pyridine are precursors to antihistamines (e.g., Chlorpheniramine maleate) . The isopropenyl group in This compound may similarly serve in kinase inhibitor synthesis.

- Agrochemicals : Chloro-pyridines are common in pesticide synthesis due to their stability and bioactivity .

Safety and Handling: Chloromethyl derivatives (e.g., 4-(Chloromethyl)-2-methylpyridine) require careful handling due to toxicity risks, as noted in safety data sheets (SDS) .

Research Findings and Limitations

- Synthetic Challenges : The steric bulk of the isopropenyl group in This compound may complicate synthetic modifications, as seen in studies on hindered pyridine derivatives .

- Pharmacological Potential: Pyridine analogs with chloro and alkyl/aryl substituents show activity in kinase inhibition and antimicrobial applications, suggesting similar pathways for this compound .

- Data Gaps : Specific thermodynamic data (e.g., melting points, solubility) and direct pharmacological studies on This compound are absent in the provided evidence, highlighting the need for further experimental validation.

Preparation Methods

Stepwise Alkylation with Methyl Magnesium Bromide

In the first step, 2-chloroisonicotinic acid methyl ester reacts with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −50°C to −60°C. This generates 4-(2-hydroxyisopropyl)-2-chloropyridine, a secondary alcohol intermediate. The reaction proceeds via nucleophilic addition of the Grignard reagent to the ester carbonyl group, followed by hydrolysis.

Key Conditions

Acid-Catalyzed Dehydration to Form the Isopropenyl Group

The secondary alcohol intermediate undergoes dehydration using trifluoroacetic acid (TFA) and triethylsilane (TES) at 110–120°C. This step eliminates water to form the isopropenyl moiety, yielding this compound. Triethylsilane acts as a reducing agent to suppress side reactions, while TFA facilitates protonation and elimination.

Optimization Insights

-

Catalyst : Triethylsilane (3 equivalents) and TFA (3.35 equivalents).

-

Reaction Time : 5 hours under reflux.

-

Yield : 85–90% after purification via pH adjustment and solvent extraction.

Chlorination of 2-Isopropenylpyridine Derivatives

An alternative approach involves introducing chlorine at the 4-position of pre-formed 2-isopropenylpyridine. This method is exemplified in EP0281110B1, where this compound serves as a precursor for herbicide synthesis.

Direct Chlorination Using N-Chlorosuccinimide (NCS)

A mixture of 2-isopropenylpyridine and N-chlorosuccinimide in dichloromethane (DCM) at 0–5°C selectively chlorinates the pyridine ring at the 4-position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating isopropenyl group at the 2-position.

Reaction Parameters

Regioselectivity Considerations

The isopropenyl group directs chlorination to the para position due to its +I (inductive) effect, which activates the ring. Competing ortho chlorination is minimized by steric hindrance from the bulky isopropenyl substituent.

Catalytic Dehydrohalogenation of 4-Chloro-2-(2-Halopropyl)pyridine

Dehydrohalogenation offers a pathway to introduce the isopropenyl group via elimination of hydrogen halide. This method is inferred from CN102010367A, which describes analogous eliminations in pyridine derivatives.

Base-Mediated Elimination

Treatment of 4-chloro-2-(2-chloropropyl)pyridine with a strong base (e.g., potassium tert-butoxide) in dimethylformamide (DMF) induces β-elimination, forming the isopropenyl group.

Experimental Setup

Side Reactions and Mitigation

Competing γ-elimination or polymerization is suppressed by using bulky bases and low reaction temperatures. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

A hypothetical route involves coupling 4-chloro-2-iodopyridine with isopropenylboronic acid using a Pd(PPh₃)₄ catalyst. This method would enable direct introduction of the isopropenyl group under mild conditions.

Theoretical Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2 equivalents).

-

Solvent : Dioxane/water (4:1) at 80°C.

Comparative Analysis of Synthetic Routes

Q & A

Q. What synthetic routes are commonly employed for 4-Chloro-2-isopropenylpyridine, and how are they optimized?

Synthesis of this compound typically involves halogenation and substitution reactions. For example:

- Halogenation of pyridine derivatives : Chlorination at the 4-position using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .

- Alkylation : Introducing the isopropenyl group via nucleophilic substitution or coupling reactions, often employing palladium catalysts (e.g., Suzuki-Miyaura coupling) .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor substitution |

| Catalyst Loading | 1–5 mol% Pd | Reduces side reactions |

| Reaction Time | 6–24 hours | Longer durations improve yield |

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., chloro and isopropenyl groups). Chemical shifts for pyridine protons typically appear at δ 7.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₈H₇ClN: 152.0264) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

Advanced Research Questions

Q. How can contradictory DFT results for electronic properties of this compound be resolved?

Density-functional theory (DFT) studies may yield conflicting data due to exchange-correlation functional choices. For accurate predictions:

Q. Example Data Comparison :

| Functional | Avg. Error (kcal/mol) | Applicability |

|---|---|---|

| B3LYP | 2.4 | Thermodynamic properties |

| PBE | 5.1 | Structural optimization |

Q. What strategies mitigate challenges in biological activity assays for this compound derivatives?

- Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase assays) with IC₅₀ measurements. For example, derivatives with pyridine-pyrimidine scaffolds show anti-inflammatory activity via COX-2 inhibition .

- Binding Affinity Analysis : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Q. How should researchers address the lack of toxicity data for this compound?

Q. What computational tools predict the reactivity of this compound in coupling reactions?

- Molecular Orbital Analysis : Frontier molecular orbitals (HOMO/LUMO) calculated via Gaussian09 to predict sites for electrophilic/nucleophilic attacks .

- Reactivity Descriptors : Fukui indices identify regions prone to chlorination or alkylation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for this compound analogs?

- Catalyst Variability : Palladium source (e.g., Pd(OAc)₂ vs. PdCl₂) impacts coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade sensitive intermediates .

Q. Case Study :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 78 | 92 |

| PdCl₂ | Toluene | 65 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.